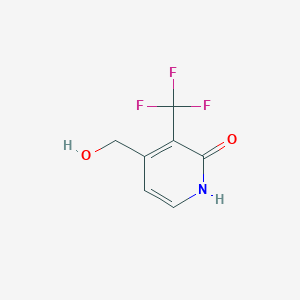

2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol

Description

Chemical Classification and Nomenclature

2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol represents a highly specialized member of the trifluoromethylpyridine family, characterized by its unique substitution pattern that distinguishes it from other related compounds in this chemical class. The compound belongs to the broader category of fluorinated heterocyclic building blocks, specifically classified as a trifluoromethyl-substituted pyridine derivative with additional hydroxyl and methanol functionalities. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the parent structure with substituents numbered according to their positions relative to the nitrogen atom. The trifluoromethyl group occupies the 3-position, the hydroxyl group is located at the 2-position, and the methanol substituent is positioned at the 4-carbon of the pyridine ring, creating a unique trisubstituted pyridine architecture.

The molecular formula C₇H₆F₃NO₂ reflects the precise atomic composition, with a molecular weight of 193.12 grams per mole, distinguishing it from closely related compounds such as 2-hydroxy-4-(trifluoromethyl)pyridine, which lacks the methanol substituent and has the formula C₆H₄F₃NO with a molecular weight of 163.10 grams per mole. The structural complexity of 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol places it within the specialized category of multifunctional heterocyclic compounds that combine the electronic properties of trifluoromethyl groups with the hydrogen-bonding capabilities of hydroxyl and methanol functionalities. This particular substitution pattern creates a compound that exhibits both electron-withdrawing effects from the trifluoromethyl group and hydrogen-bonding potential from the hydroxyl and methanol groups, resulting in unique physicochemical properties that differ significantly from simpler trifluoromethylpyridine derivatives.

Historical Context of Trifluoromethylpyridine Development

The development of trifluoromethylpyridine derivatives represents a significant milestone in the evolution of fluorinated heterocyclic chemistry, with roots tracing back to early investigations into the synthesis and application of trifluoromethyl-containing compounds in agrochemical and pharmaceutical industries. The first trifluoromethylpyridine derivative introduced to the agrochemical market was fluazifop-butyl, marking the beginning of a new era in crop protection chemistry that would eventually lead to more than twenty new trifluoromethylpyridine-containing agrochemicals acquiring International Organization for Standardization common names. This historical progression demonstrates the recognition of trifluoromethylpyridine moieties as privileged structures capable of imparting desirable biological and physicochemical properties to complex molecules. The synthesis of 6-(trifluoromethyl)pyrid-2-one, developed and scaled up through a ring synthesis route based on trifluoroacetic anhydride, exemplifies the early efforts to establish commercially viable synthetic methodologies for trifluoromethylpyridine derivatives.

The evolution from simple trifluoromethylpyridines to more complex derivatives like 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol reflects the growing sophistication in synthetic organic chemistry and the increasing demand for structurally diverse compounds with enhanced biological activities. The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of the unique physicochemical properties of fluorine atoms and the distinctive characteristics of the pyridine moiety, creating synergistic effects that enhance molecular interactions with biological targets. The progression from basic trifluoromethylpyridines to multifunctional derivatives represents a paradigm shift in molecular design, where researchers began to recognize the potential for creating compounds with multiple sites of molecular recognition and enhanced selectivity profiles. This historical development culminated in the current era of precision molecular engineering, where compounds like 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol represent the state-of-the-art in heterocyclic design, combining multiple functional groups to achieve specific molecular objectives.

Significance in Heterocyclic Chemistry

The significance of 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a representative example of advanced molecular architecture that demonstrates the principles of strategic functional group placement for enhanced chemical reactivity and biological activity. Trifluoromethylated heterocyclic compounds have achieved prominent positions in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. The strategic incorporation of trifluoromethyl groups into heterocyclic frameworks has become a cornerstone of contemporary drug design, where the electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within the heterocyclic system, thereby modifying its interactions with biological targets.

The construction of trifluoromethylated heterocyclics through the annulation of trifluoromethyl building blocks with suitable partners has been established as a powerful strategy in synthetic organic chemistry, representing a major advancement in the field of heterocyclic synthesis. The significance of compounds like 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol lies in their demonstration of how multiple functional groups can be strategically combined within a single heterocyclic framework to create compounds with enhanced properties compared to their mono-substituted counterparts. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating hydroxyl and methanol groups creates a unique electronic environment that can be exploited for specific chemical transformations and biological interactions. This compound exemplifies the principles of polyfunctional heterocyclic design, where each substituent contributes to the overall molecular properties while maintaining compatibility with the heterocyclic core structure.

Position in Contemporary Chemical Research

2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol occupies a prominent position in contemporary chemical research as an exemplar of advanced heterocyclic design that addresses current challenges in drug discovery, materials science, and catalytic chemistry. The compound represents the convergence of several important research trends, including the development of fluorinated building blocks for pharmaceutical applications, the design of multifunctional heterocyclic compounds, and the exploration of novel synthetic methodologies for accessing complex molecular architectures. Contemporary research has demonstrated that trifluoromethylpyridine derivatives function as important active fragments for the discovery of new pesticides, with their unique physical and chemical properties contributing to outstanding biological activity across diverse applications. The biologically active fragment formed by connecting trifluoromethyl and pyridine ring systems has led to the discovery and commercialization of various pesticide compounds that have played important roles in crop protection research.

The position of 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol in contemporary research is further highlighted by recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds, where researchers have developed sophisticated methodologies for constructing these complex molecular architectures. The compound serves as a representative example of how modern synthetic chemistry can achieve precise control over molecular structure to create compounds with tailored properties for specific applications. Recent studies have explored the use of novel trifluoromethylpyridine piperazine derivatives as potential plant activators, demonstrating the continued relevance of trifluoromethylpyridine scaffolds in contemporary chemical research. The development of such derivatives has shown promising results in antiviral applications, with some compounds demonstrating superior protective activity compared to commercial standards, highlighting the ongoing potential for innovation within this chemical class.

The contemporary significance of compounds like 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol is reflected in their role as versatile building blocks for the synthesis of more complex molecular architectures, where the multiple functional groups present in the molecule provide numerous opportunities for further chemical modification and derivatization. Current research trends emphasize the importance of such multifunctional compounds in the development of next-generation pharmaceuticals, agrochemicals, and functional materials, where the combination of electronic effects from trifluoromethyl groups with the hydrogen-bonding capabilities of hydroxyl and methanol substituents creates unique opportunities for molecular recognition and selective binding interactions.

Properties

IUPAC Name |

4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)5-4(3-12)1-2-11-6(5)13/h1-2,12H,3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCMMVWAFBEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves a one-pot cyclization of 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl esters with ammonia, leading directly to the target compound. It emphasizes mild reaction conditions, high yields, and straightforward post-reaction processing.

Procedure

- Raw Material : 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester (e.g., 142 g, 0.5 mol)

- Solvent : Methanol (preferably, ratio 2:1 to 3:1 with ester)

- Ammonia Source : Liquid ammonia or aqueous ammonia (e.g., 17–25.5 g, 1–1.5 mol)

- Reaction Conditions :

- Temperature: 90–110°C

- Pressure: 0.05–0.15 MPa

- Duration: Sufficient to complete cyclization (~3–6 hours)

Post-reaction Processing

- Remove 90% of solvent under reduced pressure

- Add water (ratio 1:1 to 1:3 with ester)

- Filter and dry to obtain high-purity product

Research Findings

- Yield : Approximately 90%

- Purity : >99%

- Advantages : One-step, high efficiency, uses inexpensive reagents, scalable

Data Table

| Parameter | Range | Optimal | Reference Example |

|---|---|---|---|

| Raw Material | -- | 142 g (0.5 mol) | Example 3 |

| Solvent | Methanol | 284 g (2:1 ratio) | Example 3 |

| Ammonia | Liquid or aqueous | 17–25.5 g (1–1.5 mol) | Example 3 |

| Temperature | 80–120°C | 100°C | Example 3 |

| Pressure | 0.05–0.2 MPa | 0.1 MPa | Example 3 |

| Yield | -- | ~90% | Example 3 |

Alternative Synthetic Routes Using Precursors and Catalytic Cyclization

Gold(I)-Catalyzed Cyclization

A recent innovative approach involves gold(I)-catalyzed cyclization of suitable nitrile precursors, yielding 3-hydroxy-4-substituted pyridines, which can be further functionalized to the target compound.

Procedure Highlights

- Use of N-phenylbenzaldimine and 4-propargylaminoisoxazole as starting materials

- Catalysis with JohnPhos AuCl and AgSbF6

- Solvent: 1,2-dichloroethane

- Mild conditions (~60°C), avoiding harsh reagents

Research Findings

- Yield : Up to 84% for intermediate nitriles

- Scalability : Validated on multi-gram scale

- Advantages : Metal-catalyzed, high selectivity, scalable

Conversion of Nitrile Intermediates to Hydroxy-Pyridines

Hydroxy-Picolinonitrile Synthesis

A practical route involves the synthesis of nitrile intermediates via gold(I)-catalyzed cyclization, followed by hydrolysis and functional group transformations to obtain the hydroxy-methanol derivative.

Key Steps

- Cyclization of alkynes or nitriles

- Hydrolysis to introduce hydroxyl groups

- Functionalization with trifluoromethyl groups

Research Findings

- Yield : 49–57% in combined steps

- Advantages : Modular, adaptable to various substitutions

Summary of Key Data

| Method | Raw Materials | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct cyclization | 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester + ammonia | 90–110°C, 0.05–0.15 MPa | ~90% | One-pot, scalable |

| Gold-catalyzed | Nitrile precursors | 60°C, catalysis | 50–84% | Metal catalysis, versatile |

| Nitrile hydrolysis | Nitrile intermediates | 80–100°C, acid/base hydrolysis | 49–57% | Multi-step process |

Concluding Remarks

The most efficient and industrially viable method involves the cyclization of 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl esters with ammonia , under controlled mild conditions, yielding high purity and high yields. This approach benefits from its simplicity, cost-effectiveness, and scalability, making it suitable for large-scale production.

Alternative routes, such as metal-catalyzed cyclizations and nitrile hydrolysis , offer flexible pathways, especially for derivatives or analogs, and are supported by recent advances in catalysis and synthetic methodology.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 2-oxo-3-(trifluoromethyl)pyridine-4-methanol.

Reduction: Formation of 2-hydroxy-3-(trifluoromethyl)pyridine-4-methanol.

Substitution: Formation of 2-hydroxy-3-(substituted)-pyridine-4-methanol.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:

Research indicates that 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol exhibits antimicrobial properties. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, which is essential for its interaction with microbial targets.

2. Anticancer Potential:

The compound has shown promise in anticancer research, with studies suggesting that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action involves the modulation of enzyme activities through interactions facilitated by the hydroxyl and trifluoromethyl groups.

3. Enzyme Inhibition:

Compounds with trifluoromethyl groups often demonstrate enhanced potency as enzyme inhibitors. This property is particularly beneficial in drug development, where such compounds can be designed to target specific metabolic pathways or receptors .

Industrial Applications

1. Pharmaceutical Development:

2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties make it suitable for developing drugs targeting specific biological pathways, enhancing therapeutic efficacy.

2. Agrochemicals:

The compound is also used in the formulation of agrochemicals. Its ability to interact with biological systems makes it valuable for developing pesticides and herbicides that require effective penetration into plant tissues .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth at low concentrations of 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol. |

| Study B | Anticancer Activity | Showed that the compound effectively reduced tumor cell viability in vitro through enzyme inhibition mechanisms. |

| Study C | Enzyme Interactions | Identified specific enzymes inhibited by the compound, revealing potential pathways for therapeutic applications in metabolic diseases. |

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

CGP 20712A

- Structure: 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]-benzamide .

- CGP 20712A’s extended imidazole-phenoxy chain increases its molecular weight (MW ≈ 500–600 g/mol) compared to the simpler pyridine scaffold of the target compound (estimated MW ~200–250 g/mol). The trifluoromethyl group in both compounds likely improves lipophilicity and resistance to oxidative metabolism.

2-Hydroxy-3-[4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl]propanoic Acid (3d)

- Structure: Propanoic acid derivative with a trifluoromethyl-diazirinylphenyl group .

- Comparison :

- The diazirine moiety in 3d enables photoaffinity labeling, a feature absent in the target compound.

- Both share hydroxyl and -CF₃ groups, but 3d’s carboxylic acid group (-COOH) enhances aqueous solubility (logP ≈ 1.5) compared to the hydroxymethyl group (-CH₂OH) in the target compound.

Table 1: Comparative Physicochemical Data

*LogP estimated using fragment-based methods (e.g., -CF₃ contributes +0.9, -OH contributes -0.6).

Key Observations:

- Melting Points : Chlorinated pyridine derivatives (e.g., 2-chloro-5-phenylpyridines) exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., halogen bonding) .

- Solubility : Hydroxyl and hydroxymethyl groups in the target compound improve aqueous solubility compared to chlorinated or benzamide-containing analogues.

CYP51 Inhibitors (UDO and UDD)

- Structures : Pyridine-based inhibitors with trifluoromethylphenyl and piperazine groups .

- Comparison: UDO and UDD target the CYP51 enzyme in Trypanosoma cruzi, similar to posaconazole. The trifluoromethyl group in these compounds enhances target binding and metabolic stability.

Antimicrobial Pyridine Derivatives

- Chlorinated pyridine derivatives (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl) compounds) show moderate antimicrobial activity (67–81% yield in synthesis) .

Biological Activity

2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol is a pyridine derivative notable for its unique combination of functional groups, including a hydroxyl group and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6F3N2O

- Molecular Weight : 192.13 g/mol

- IUPAC Name : 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol

Antimicrobial Properties

Research indicates that 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's trifluoromethyl group enhances its lipophilicity, which may contribute to its ability to penetrate microbial membranes and exert toxic effects.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it a candidate for use in drug formulation strategies aimed at enhancing therapeutic efficacy.

Anti-inflammatory Effects

Preliminary studies suggest that 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol may possess anti-inflammatory properties. The presence of the hydroxyl group allows for hydrogen bonding interactions with biological macromolecules, potentially modulating inflammatory pathways.

The biological activity of 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol is believed to stem from its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, enhancing membrane permeability and metabolic stability.

These interactions can lead to modulation of enzyme activities and receptor functions, resulting in the observed biological effects.

Case Studies

- Antibacterial Activity : A study conducted by demonstrated that 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : Another investigation reported that this compound inhibited cytochrome P450 1A2 with an IC50 value of 1.5 µM, indicating strong potential for drug interaction studies .

- Anti-inflammatory Study : An experimental model showed that treatment with the compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Effects |

|---|---|---|---|

| 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol | Moderate | Strong | Present |

| 2-Hydroxy-4-(trifluoromethyl)pyridine-3-methanol | Weak | Moderate | Absent |

| 6-Bromo-3-chloro-2-(trifluoromethyl)aniline | Strong | Weak | Present |

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. For example, a pyridine core can be functionalized via nucleophilic substitution or metal-catalyzed cross-coupling to introduce the trifluoromethyl group. Hydroxyl groups may be introduced via oxidation or hydrolysis of protected intermediates (e.g., methoxy or benzyloxy groups). Evidence from analogous compounds suggests using anhydrous conditions and reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) to ensure regioselectivity . Purification often employs column chromatography or recrystallization, with purity verified by HPLC (>99%) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C/¹⁹F): To confirm substitution patterns and trifluoromethyl placement. For instance, ¹⁹F NMR can resolve splitting patterns due to neighboring substituents .

- IR Spectroscopy: Identifies hydroxyl (broad ~3200–3600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₇H₆F₃NO₂: calc. 193.035) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solubility .

Advanced: What strategies mitigate reactivity conflicts between the hydroxyl and trifluoromethyl groups during functionalization?

Methodological Answer:

The electron-withdrawing trifluoromethyl group can deactivate the pyridine ring, complicating further substitution. To address this:

- Protection/Deprotection: Temporarily protect the hydroxyl group (e.g., as a silyl ether) to direct electrophilic attacks to the desired position .

- Directed Metalation: Use directing groups (e.g., pyridine N-oxide) to enhance regioselectivity in cross-coupling reactions .

- Computational Modeling: DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Advanced: How can researchers resolve contradictions in reported solubility or stability data?

Methodological Answer:

Discrepancies often arise from varying experimental conditions. To standardize results:

- Solvent Screening: Test solubility in polar aprotic (DMF, DMSO) vs. non-polar solvents (hexane) under controlled humidity .

- Accelerated Stability Studies: Use thermal gravimetric analysis (TGA) or UV/Vis spectroscopy to monitor degradation under heat/light .

- Collaborative Validation: Cross-check data with independent labs using identical batches and protocols .

Advanced: What are the implications of steric and electronic effects on this compound’s bioactivity?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group enables hydrogen bonding. To study bioactivity:

- Docking Simulations: Model interactions with target proteins (e.g., kinases) using software like AutoDock .

- SAR Studies: Synthesize analogs (e.g., replacing -CF₃ with -CH₃) and compare IC₅₀ values in enzymatic assays .

- ADME Profiling: Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Methodological Answer:

- Reaction Kinetics Modeling: Use software (e.g., COMSOL) to simulate heat/mass transfer in batch vs. flow reactors .

- Machine Learning: Train models on existing reaction data (e.g., yield vs. temperature/catalyst) to predict optimal conditions .

- Green Chemistry Metrics: Calculate E-factors or atom economy to minimize waste during scale-up .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.